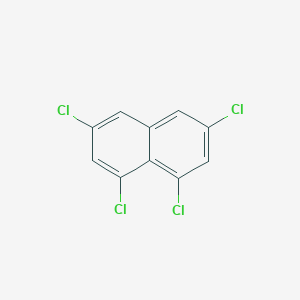

1,3,6,8-Tetrachloronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,6,8-Tetrachloronaphthalene is a useful research compound. Its molecular formula is C10H4Cl4 and its molecular weight is 265.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

1,3,6,8-Tetrachloronaphthalene has the chemical formula C10H4Cl4 and is part of a larger group known as polychlorinated naphthalenes (PCNs). These compounds are characterized by their complex structures and varying degrees of chlorination. The presence of chlorine atoms enhances certain properties such as stability and hydrophobicity, making TCN suitable for various applications.

Industrial Applications

Historically, TCN was utilized in several industrial applications:

- Cable Insulation : TCN was used as an insulating material due to its electrical resistance properties.

- Lubricants : Lower chlorinated naphthalene mixtures served as lubricants in machinery.

- Dyes and Pigments : TCN has been employed in the production of dyes and as a carrier in dye formulations.

- Flame Retardants : Its thermal stability made it a candidate for use in flame-proofing materials.

- Preservatives : TCN acted as a preservative in various applications due to its antimicrobial properties .

Environmental Impact

Despite its utility, the environmental persistence of TCN raises concerns. The compound is resistant to degradation, which leads to bioaccumulation in ecosystems. Studies indicate that TCN can be formed unintentionally during industrial processes such as combustion and metallurgy. For instance, emissions from magnesium production have been reported to contain significant concentrations of PCNs including TCN .

Degradation Studies

Recent research has focused on the degradation pathways of TCN. One study evaluated the hydrodechlorination of 1,2,3,4-tetrachloronaphthalene over Fe–Al composite oxides. The degradation process involved successive hydrodechlorination reactions leading to the formation of less chlorinated naphthalenes. The study found that different composite oxides exhibited varying reactivity based on their structural properties .

Table 1: Degradation Pathways of TCN

| Degradation Step | Product Formed | Reaction Conditions |

|---|---|---|

| CN-27 → CN-14 | 1,2,4-Trichloronaphthalene | 300 °C over Fe–Al composites |

| CN-14 → CN-4 | 1,3-Dichloronaphthalene | Hydrodechlorination reaction |

| CN-4 → CN-2 | Monochloronaphthalene | Further hydrodechlorination |

Case Study 1: Environmental Monitoring

In a study conducted in the UK, researchers monitored the emissions of PCNs during domestic heating using solid fuels. They found that lower-chlorinated congeners were prevalent in emissions, indicating that TCN and its derivatives are routinely produced during combustion processes .

Case Study 2: Toxicological Assessments

Research has shown that exposure to TCN can lead to various health effects including liver damage and skin irritation. Long-term exposure may result in serious health conditions such as chloracne and potential liver toxicity .

特性

IUPAC Name |

1,3,6,8-tetrachloronaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWQPOHDPJIYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164498 |

Source

|

| Record name | 1,3,6,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150224-15-0 |

Source

|

| Record name | Naphthalene, 1,3,6,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。